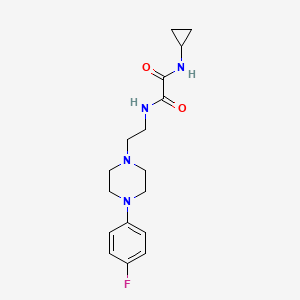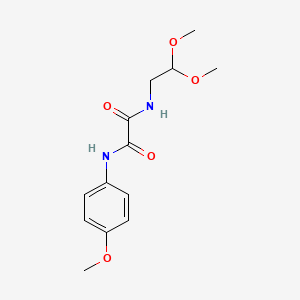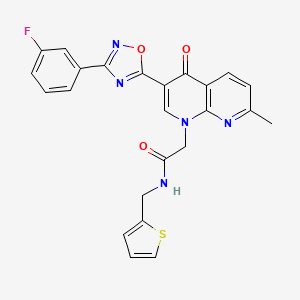![molecular formula C19H21N3O5S2 B2552160 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865160-08-3](/img/structure/B2552160.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including cytotoxic and antibacterial properties .
Chemical Reactions Analysis
Benzo[d]thiazoles can participate in a variety of chemical reactions, particularly those involving the nitrogen and sulfur atoms in the thiazole ring. The sulfamoyl and phenoxypropanamide groups may also be reactive, depending on the specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Benzo[d]thiazoles are generally stable compounds, but the presence of the sulfamoyl and phenoxypropanamide groups could influence properties like solubility, melting point, and reactivity .
科学的研究の応用
Sulfonamides: A Multifaceted Group
Sulfonamides, a class of compounds to which the given molecule may relate, have a rich history of medicinal use. They are recognized for their antibacterial properties and have been a cornerstone in the treatment of bacterial infections. Beyond their antibacterial applications, sulfonamides have found use as diuretics, carbonic anhydrase inhibitors (CAIs), and in the treatment of various diseases such as glaucoma, epilepsy, and some cancers. The diverse applications of sulfonamides in medicine stem from their structural versatility and ability to interact with different biological targets. For instance, sulfonamide-based CAIs have been investigated for their potential in managing glaucoma by reducing intraocular pressure, highlighting the ongoing research into novel sulfonamides for selective therapeutic uses (Carta, Scozzafava, & Supuran, 2012).
Phenothiazines: Beyond Psychiatric Use
Phenothiazines, another class related to the given chemical structure, are traditionally known for their use in psychiatric treatment. However, recent research has expanded their potential applications to include anticancer and antiprotozoal activities. Phenothiazines have been explored for their ability to interact with various cellular targets, potentially offering new therapeutic strategies against cancer and protozoal infections. The modifications in the phenothiazine structure, such as the addition of halogens or electron-withdrawing groups, have been found to enhance their biological activities, indicating the scope for developing new derivatives with improved efficacy and specificity (González-González et al., 2021).
Carbonic Anhydrase Inhibitors: Expanding Applications
The exploration of carbonic anhydrase inhibitors (CAIs) for their antiglaucoma properties exemplifies the ongoing research into the therapeutic potential of sulfonamide derivatives. These inhibitors work by reducing the secretion of aqueous humor, thereby lowering intraocular pressure, a key factor in glaucoma management. The research into sulfonamide-based CAIs continues to evolve, with studies focusing on enhancing selectivity and minimizing side effects. This area of research exemplifies the broader potential of sulfonamide derivatives in treating diseases by targeting specific isoforms of carbonic anhydrase associated with disease states (Masini, Carta, Scozzafava, & Supuran, 2013).
作用機序
Target of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . These compounds may target specific proteins or enzymes within these cells, disrupting their normal function and leading to cell death .
Mode of Action
It’s suggested that similar compounds may interact with their targets by forming hydrogen bonds and undergoing proton transfers . This interaction could lead to changes in the target’s structure or function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that they may interfere with pathways related to cell growth and division, as well as bacterial metabolism .
Result of Action
Similar compounds have shown good cytotoxicity against tested cell lines , indicating that they may induce cell death. Additionally, these compounds have demonstrated antibacterial activity , suggesting that they may inhibit bacterial growth or kill bacteria directly .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of many compounds .
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-12-10-22-16-8-7-15(29(20,24)25)13-17(16)28-19(22)21-18(23)9-11-27-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYKRTZRRSZXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)


![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)